molecular formula C18H19N3OS B2586002 (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1421463-17-3

(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2586002
CAS No.: 1421463-17-3
M. Wt: 325.43
InChI Key: DIWBTVPWBZRZGE-UHFFFAOYSA-N
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Description

(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19N3OS and its molecular weight is 325.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Research into the synthesis of various condensed pyrimidines and their biological activities has revealed significant findings. Compounds such as pyrimidobenzthiazole and pyrimidobenzimidazole derivatives, created using similar methodologies, have been studied for their anti-inflammatory, analgesic, and anticancer activities (Sondhi et al., 2000).

Optical Properties and Material Applications

  • A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized through a one-pot condensation process, focused on their optical properties. These compounds exhibit absorption and fluorescence spectra with a notable Stokes' shift range, suggesting potential applications in material sciences (Volpi et al., 2017).

Antiproliferative Activities

  • Investigations into 2-thioxoimidazo[4,5-b]pyridine derivatives have shown their relevance in antiproliferative activities against human cancer cell lines. These compounds, synthesized from diaminopyridines, have been tested for their biological efficacy, highlighting their potential in cancer research (Nowicka et al., 2015).

Development of Pi-Conjugated Systems

  • The creation of bis-3-aminoimidazo[1, 2-a]pyridines and related compounds demonstrates the development of extended pi-conjugated systems. Such compounds have applications in electronic and photonic materials due to their unique structural and electronic properties (Shaabani et al., 2009).

Kinetic Studies in Ionic Liquids

  • Kinetic studies of nucleophilic aromatic substitution reactions involving thiophenes and amines in ionic liquids offer insights into reaction mechanisms and solvent effects. This research is crucial for understanding chemical reactivity in non-traditional solvents (D’Anna et al., 2006).

Formulation Development for Poorly Soluble Compounds

  • Research on creating stable formulations for poorly water-soluble compounds has significant implications in pharmaceutical development. Such studies aim to enhance the bioavailability of drugs and improve their therapeutic efficacy (Burton et al., 2012).

Structural Analysis and Isomorphism

  • Investigations into isomorphous structures of methyl- and chloro-substituted heterocyclic compounds have contributed to understanding the structural aspects of such molecules. This research aids in the development of new compounds with desired physical and chemical properties (Swamy et al., 2013).

Properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13-17(21-9-3-2-6-16(21)19-13)18(22)20-10-7-14(8-11-20)15-5-4-12-23-15/h2-6,9,12,14H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWBTVPWBZRZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.